Product packaging for 9-(2-Aminopropyl)-9,10-dihydroanthracene(Cat. No.:)

9-(2-Aminopropyl)-9,10-dihydroanthracene

Cat. No.: B10846035
M. Wt: 237.34 g/mol
InChI Key: AUTKMGMMFJXIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-Aminopropyl)-9,10-dihydroanthracene is a synthetic organic compound with the molecular formula C₁₇H₁₉N . It features a 9,10-dihydroanthracene core, a tricyclic scaffold where the central ring is in a non-aromatic, bent configuration . This core structure is functionalized with a 2-aminopropyl side chain, which is a key pharmacophore present in many bioactive molecules. In scientific research, this compound is of significant interest due to its structural similarity to known ligands of neurotransmitter receptors. It is primarily investigated as a potential chemical tool in neuroscience and pharmacology . Specifically, its rigid, bent tricyclic scaffold is studied to understand steric and electronic interactions within the binding sites of biogenic amine receptors, such as the 5-HT2A serotonin receptor . Researchers utilize this compound and its analogs to probe the dimensional tolerance and specific binding interactions of these receptors, helping to elucidate receptor function and inform the design of new therapeutic agents . The compound is intended for laboratory research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N B10846035 9-(2-Aminopropyl)-9,10-dihydroanthracene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

3-(9,10-dihydroanthracen-9-yl)propan-1-amine

InChI

InChI=1S/C17H19N/c18-11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12,18H2

InChI Key

AUTKMGMMFJXIDV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(C3=CC=CC=C31)CCCN

Origin of Product

United States

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 9-(2-Aminopropyl)-9,10-dihydroanthracene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's complex three-dimensional structure. The stereochemistry of 9,10-disubstituted-9,10-dihydroanthracenes can be determined through their NMR spectra. rsc.org

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the parent 9,10-dihydroanthracene (B76342), the protons on the central dihydroanthracene ring typically appear as a distinct signal. chemicalbook.com For this compound, the spectrum becomes more complex. The protons of the aminopropyl group introduce new signals, and their coupling patterns provide valuable information about the connectivity of the atoms. The chemical shifts and splitting of the signals from the aromatic protons on the anthracene (B1667546) core can also be affected by the presence and orientation of the aminopropyl substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the dihydroanthracene moiety and the aminopropyl side chain confirm the presence of these structural components. chemicalbook.com For instance, the carbons of the central dihydroaromatic ring in the parent 9,10-dihydroanthracene have characteristic chemical shifts that are altered upon substitution. chemicalbook.com

A comprehensive analysis of both ¹H and ¹³C NMR data, often supplemented by two-dimensional NMR techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the precise structure of this compound.

Table 1: Representative NMR Data for the 9,10-Dihydroanthracene Moiety

Nucleus Chemical Shift (ppm)
¹H (aromatic) ~7.0-7.2
¹H (dihydro) ~3.8
¹³C (aromatic) Multiple signals
¹³C (dihydro) Specific signal

Note: The actual chemical shifts for this compound will vary depending on the solvent and specific conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. chemguide.co.ukwikipedia.org When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion. chemguide.co.uk

The mass-to-charge ratio (m/z) of this molecular ion provides the exact molecular weight of the compound. High-resolution mass spectrometry can yield this value with high precision, allowing for the determination of the molecular formula.

The molecular ion is often energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments, known as the mass spectrum, is unique to the molecule and serves as a chemical fingerprint. The fragmentation of this compound would likely involve cleavage of the aminopropyl side chain and fragmentation of the dihydroanthracene ring system. For amines, alpha-cleavage is a common fragmentation pathway. libretexts.org The stability of the resulting fragments, such as the formation of a stable tropylium (B1234903) ion from the aromatic portion, can influence the observed fragmentation pattern. libretexts.org

By analyzing the masses of the fragment ions, researchers can deduce the structure of the original molecule. For instance, the loss of a specific neutral fragment corresponding to a part of the aminopropyl group would support the proposed structure.

Table 2: Predicted Fragmentation Data for this compound

Ion Predicted m/z Description
[M]+ Calculated MW Molecular Ion
[M - CH₃]+ MW - 15 Loss of a methyl group
[M - NH₂CHCH₃]+ MW - 58 Cleavage of the aminopropyl side chain
[C₁₄H₁₁]+ 179 Dihydroanthracene fragment

Note: This is a predictive table. Actual fragmentation will depend on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov Each type of bond vibrates at a characteristic frequency, and when the molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to these vibrations.

In the IR spectrum of this compound, specific absorption bands would confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amine group would typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, while the C-H stretches of the aliphatic aminopropyl group and the dihydroanthracene core would appear just below 3000 cm⁻¹. chegg.comreddit.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (R-NH₂) N-H Stretch 3300-3500
Aromatic C-H C-H Stretch 3000-3100
Aliphatic C-H C-H Stretch 2850-2960
Aromatic C=C C=C Stretch 1400-1600

Advanced Vibrational and Electronic Spectroscopy for Mechanistic Insights (e.g., X-ray Absorption/UV-Vis)

To gain deeper insights into the electronic structure and potential reaction mechanisms involving this compound, advanced spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy can be employed.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the dihydroanthracene chromophore. The parent 9,10-dihydroanthracene exhibits characteristic absorption bands in the UV region. nist.gov The presence of the aminopropyl substituent may cause a slight shift in the absorption maxima (a chromophoric shift) due to its electronic influence on the aromatic system. Studying these spectra under different conditions can provide information about the molecule's electronic properties and its interactions with its environment. For example, the photodimerization of anthracene derivatives can be monitored using UV-Vis spectroscopy. researchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a single crystal of sufficient quality would allow for a detailed analysis of its solid-state structure.

For substituted 9,10-dihydroanthracene derivatives, the central ring often adopts a boat-like conformation. nih.govnih.gov X-ray crystallography would confirm this conformation for this compound and would precisely determine the orientation of the aminopropyl side chain relative to the dihydroanthracene core. This information is crucial for understanding the molecule's steric and electronic properties and its potential interactions with other molecules. The crystal packing, which describes how the molecules are arranged in the crystal, can also be determined, providing insights into intermolecular forces. nih.gov

Structure Affinity Relationship Safir Investigations of 9 2 Aminopropyl 9,10 Dihydroanthracene Analogs

Influence of Aminopropyl Chain Length and Branching on Receptor Binding

While direct and extensive research specifically on the aminopropyl chain length and branching of 9-(2-aminopropyl)-9,10-dihydroanthracene is limited in the reviewed literature, valuable insights can be drawn from studies on the closely related 9-aminomethyl-9,10-dihydroanthracene (B3062311) (AMDA) analogs.

Investigations into the impact of the alkyl linker length connecting the dihydroanthracene core to the amine in AMDA analogs have revealed that increasing this chain length does not favor high affinity for the 5-HT2A receptor. nih.gov For instance, N-phenylalkyl-AMDA derivatives with alkyl chains varying from a single methylene (B1212753) unit to a longer n-butylene chain exhibited only weak affinity for the 5-HT2A receptor. nih.govnih.gov This suggests that the distance between the tricyclic scaffold and the basic amine is a critical parameter for optimal receptor interaction.

Impact of N-Substitution on Ligand-Receptor Interactions

The substitution on the nitrogen atom of the aminopropyl group significantly influences the ligand-receptor interactions of this compound analogs. Studies on the related AMDA have shown that N-alkylation can modulate binding affinity and selectivity. nih.gov

For example, increasing the degree of N-methylation in AMDA analogs was found to progressively increase their affinity for the H1 receptor, but not for the 5-HT2A receptor. nih.gov This highlights a potential strategy for achieving selectivity between these two receptor types.

Furthermore, the introduction of bulkier substituents on the nitrogen atom can be detrimental to 5-HT2A receptor affinity. The N-benzyl-AMDA analog, for instance, displayed a dramatically lower affinity (Ki = 721 nM) for the 5-HT2A receptor compared to the parent compound AMDA (Ki = 20 nM). nih.gov This suggests that the binding pocket around the amine group of the ligand has limited steric tolerance.

CompoundN-Substitution5-HT2A Receptor Affinity (Ki, nM)
AMDA-H20 nih.gov
N-benzyl-AMDA-CH2Ph721 nih.gov

This table presents data for 9-aminomethyl-9,10-dihydroanthracene (AMDA) analogs as a reference for the influence of N-substitution.

Effects of Aromatic Ring Substitutions on Binding Affinity and Selectivity

The substitution pattern on the aromatic rings of the 9,10-dihydroanthracene (B76342) scaffold plays a crucial role in determining the binding affinity and selectivity of these analogs.

The position of methoxy (B1213986) (MeO) substituents on the aromatic rings of AMDA has been systematically studied, revealing a strong dependence of 5-HT2A receptor affinity on the substitution pattern. nih.govnih.gov Racemic mixtures of methoxy-substituted AMDA derivatives exhibited the following trend in affinity: 3-MeO > 4-MeO > 1-MeO ≈ 2-MeO. nih.govnih.govresearchgate.net

Notably, only the 3-methoxy-AMDA analog showed an increased affinity relative to the unsubstituted parent compound. nih.gov In contrast, 1- and 2-methoxy substitution led to a substantial reduction in affinity. nih.gov This indicates that the electronic and steric effects of the methoxy group are highly sensitive to its position on the aromatic ring.

CompoundMethoxy Position5-HT2A Receptor Affinity (Ki, nM)
AMDAUnsubstituted20 nih.gov
1-Methoxy-AMDA1-MeO1158 nih.gov
2-Methoxy-AMDA2-MeO1367 nih.gov
3-Methoxy-AMDA3-MeO7.5 nih.gov
4-Methoxy-AMDA4-MeO124 nih.gov

This table showcases the impact of methoxy group position on the 5-HT2A receptor affinity of 9-aminomethyl-9,10-dihydroanthracene (AMDA) analogs.

Both steric and electronic factors contribute to the observed binding affinities of substituted this compound analogs. The dihydroanthracene core itself provides a rigid scaffold, and previous studies on AMDA have indicated that there is significant steric tolerance at the C3-position of the ring system. nih.gov

The electronic nature of the substituents also plays a critical role. The introduction of electron-withdrawing or electron-donating groups can alter the charge distribution of the aromatic rings, influencing interactions with receptor residues. For instance, the enhanced affinity of 3-methoxy-AMDA is attributed to the ability of the methoxy oxygen to act as a hydrogen bond acceptor, forming favorable interactions with hydrogen bond-donating residues within the 5-HT2A receptor binding site. nih.gov Conversely, unfavorable steric or electronic interactions can lead to a decrease in affinity, as seen with the 1- and 2-methoxy isomers. nih.gov The potential for internal hydrogen bond formation between the amine and a nearby substituent, such as a 1-methoxy group, could also impose a conformation that is less complementary to the binding site, thereby reducing affinity. nih.gov

Conformational Analysis and its Correlation with Receptor Binding

The three-dimensional conformation of this compound analogs is a key determinant of their receptor binding affinity. The 9,10-dihydroanthracene tricycle adopts a folded, non-planar conformation. worktribe.com The geometric relationship between the two aromatic rings, often described by the fold angle, is crucial for optimal receptor fit. nih.gov

Molecular Mechanisms of Receptor Interaction: in Vitro Pharmacological Characterization

The in vitro pharmacological profile of 9-(2-Aminopropyl)-9,10-dihydroanthracene has been primarily characterized by its interaction with the 5-HT₂ subfamily of serotonin (B10506) receptors, with a notable focus on the 5-HT₂A subtype.

Receptor Binding Profile: Affinity and Selectivity for Serotonin Receptors

Quantitative receptor binding assays have been instrumental in defining the affinity of this compound for various serotonin receptors. These assays measure the concentration of the compound required to inhibit the binding of a known radioligand to the receptor by 50% (the IC₅₀ value), from which the equilibrium dissociation constant (Ki) is calculated. The Ki value is an inverse measure of binding affinity, meaning a lower Ki value indicates a higher affinity.

Quantitative Receptor Binding Assays (e.g., Ki determinations)

Research has established that this compound is a high-affinity ligand at the 5-HT₂A receptor. Studies have consistently reported its Ki value to be in the nanomolar range, specifically between 9.5 and 21 nM. researchgate.netnih.gov This high affinity underscores the compound's potent interaction with this particular receptor subtype.

While the primary focus of research has been on the 5-HT₂A receptor, the selectivity profile across other serotonin receptors is a key aspect of its pharmacological characterization. Although specific Ki values for the 5-HT₁A and 5-HT₂C receptors for the parent compound are not extensively reported in readily available literature, studies on its analogs provide some insight. For instance, the affinity of related compounds for 5-HT₁ subtypes is generally much lower than for the 5-HT₂ subtypes, suggesting a degree of selectivity for the 5-HT₂ family. nih.gov

Interactive Table: Binding Affinity (Ki) of this compound at Serotonin Receptors

ReceptorKi (nM)Reference(s)
5-HT₂A9.5 - 21 researchgate.netnih.gov
5-HT₁AData not available
5-HT₂CData not available

Ligand Selectivity Profiles Across G-Protein Coupled Receptors (GPCRs)

The selectivity of this compound extends beyond the serotonin receptor family. It has been shown to be a 5-HT₂ selective antagonist. nih.gov Further studies on its analogs have demonstrated selectivity over other receptors, such as the histamine (B1213489) H₁ receptor. For example, one of its analogs displayed a 100-fold selectivity for the 5-HT₂A receptor over the H₁ receptor. nih.gov This selectivity is a critical factor in its potential as a research tool and in the development of more specific pharmacological agents.

Functional Characterization at Target Receptors (Agonism/Antagonism Mechanisms)

Functional assays are crucial for determining whether a ligand that binds to a receptor activates it (agonism) or blocks its activation by the endogenous ligand (antagonism). For this compound, functional studies have unequivocally characterized it as a 5-HT₂A receptor antagonist. researchgate.netnih.govwikipedia.org This means that it binds to the 5-HT₂A receptor but does not elicit the typical physiological response; instead, it prevents serotonin from binding and activating the receptor.

The functional activity of this compound at 5-HT₁A and 5-HT₂C receptors has not been as extensively documented in the available scientific literature.

Allosteric Modulation and Orthosteric Binding Site Interactions

Current research suggests that this compound interacts with the orthosteric binding site of the 5-HT₂A receptor, which is the same site where the endogenous ligand, serotonin, binds. There is no direct evidence in the reviewed literature to suggest that it acts as an allosteric modulator, which would involve binding to a different site on the receptor to modulate the effects of the primary ligand.

Role of Specific Amino Acid Residues in Receptor Recognition (e.g., Mutagenesis Studies)

Site-directed mutagenesis studies have provided valuable insights into the specific amino acid residues within the 5-HT₂A receptor that are important for the binding of this compound. One key study investigated the role of the phenylalanine residue at position 340 in the sixth transmembrane domain (F340(6.52)). The mutation of this residue to leucine (B10760876) (F340L) has been shown to decrease the affinity of many agonist ligands. However, this mutation did not adversely affect the affinity of this compound or its 3-bromo derivative. researchgate.netnih.gov This finding is consistent with the proposed binding mode for this antagonist, suggesting it interacts with the receptor in a manner distinct from many agonists. This differential effect of the F340L mutation supports the idea that antagonists and agonists can have different key interaction points within the same receptor.

Computational Chemistry and Molecular Modeling: Elucidating Ligand Receptor Dynamics

Homology Modeling of Relevant Receptor Targets (e.g., 5-HT2A, H1 from β2-AR template)

In the absence of high-resolution crystal structures for many G-protein coupled receptors (GPCRs) like the 5-HT2A and H1 receptors, homology modeling serves as a vital tool for constructing three-dimensional models. This technique utilizes the known crystal structure of a related protein, such as the β2-adrenergic receptor (β2-AR), as a template. nih.govnih.gov The process involves aligning the amino acid sequence of the target receptor with the template, followed by building the 3D model.

For instance, homology models of the human 5-HT2A and H1 receptors have been successfully constructed using the β2-AR crystal structure. nih.govnih.gov These models are then refined, often through molecular dynamics simulations, to achieve a more stable and realistic conformation within a simulated biological environment, such as a lipid bilayer. nih.gov The quality and reliability of these models are assessed using various validation tools, ensuring they are suitable for subsequent docking and simulation studies. nih.govmdpi.com The development of such models is crucial for understanding how ligands like 9-(2-Aminopropyl)-9,10-dihydroanthracene and its derivatives interact with their receptor targets. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Binding Pose Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor. This technique is instrumental in understanding the specific interactions that govern ligand affinity and selectivity. For this compound and its analogs, docking studies have been performed using homology models of the 5-HT2A and H1 receptors. nih.govresearchgate.net

These simulations help to identify key amino acid residues within the receptor's binding pocket that interact with the ligand. For example, studies have revealed that aromatic residues in the transmembrane domains of the 5-HT2A receptor are important for ligand binding. researchgate.net Docking results can also predict the binding energies of different ligands, providing a theoretical basis for their observed affinities. nih.gov By comparing the docking poses of various analogs, researchers can gain insights into the steric and electronic requirements for optimal receptor binding. nih.govresearchgate.net

Table 1: Key Amino Acid Residues in Receptor Binding

ReceptorInteracting Residues (Predicted)Type of InteractionReference
5-HT2AAromatic residues (e.g., Phenylalanine)π-π stacking researchgate.net
H1MET 183, THR 184, ILE 187Hydrogen bonding nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions and Conformational Landscapes

While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. nih.gov MD simulations can be used to refine homology models and to study the conformational changes that occur in both the ligand and the receptor upon binding. nih.govnih.gov

These simulations can reveal the stability of the ligand-receptor complex and the key interactions that maintain the binding pose. nih.gov By analyzing the trajectory of the simulation, researchers can understand how the ligand and receptor adapt to each other, providing a more accurate picture of the binding process. capes.gov.br The insights gained from MD simulations are valuable for understanding the functional consequences of ligand binding, such as receptor activation or antagonism.

Quantum Chemical Calculations (e.g., DFT, semi-empirical methods) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.net These methods can provide detailed information about the electron distribution, molecular orbitals, and reactivity of a compound like this compound. researchgate.netnih.govnih.gov

By calculating properties such as molecular electrostatic potential, researchers can understand how the molecule will interact with its environment, including the receptor binding site. nih.gov These calculations are also useful for determining the most stable conformations of a molecule, which is crucial for accurate docking studies. nih.govnih.gov The application of quantum chemical methods provides a deeper understanding of the intrinsic properties of the ligand that contribute to its biological activity.

Prediction of Structure-Affinity Relationships (SAR/SAFIR) using Computational Models

The integration of homology modeling, molecular docking, and other computational techniques allows for the prediction of structure-activity relationships (SAR). nih.gov By systematically modifying the structure of this compound and evaluating the predicted binding affinity of the analogs, researchers can develop SAR models. nih.govresearchgate.net

These models help to identify the structural features of the ligand that are essential for high-affinity binding to the target receptor. researchgate.net For example, studies on analogs of 9-aminomethyl-9,10-dihydroanthracene (B3062311) (AMDA) have explored the effects of expanding the tricyclic ring system and substituting the amine group on binding to 5-HT2A and H1 receptors. nih.govresearchgate.net This information is invaluable for the rational design of new compounds with improved affinity and selectivity. nih.gov The use of computational models to predict SAR accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. diva-portal.org

Exploration of Chemical Space: Synthetic Strategies for Chemical Diversification and Analog Generation

Systematic Modification of the Dihydroanthracene Ring System

The 9,10-dihydroanthracene (B76342) core is a key structural feature that can be systematically modified to probe its role in molecular interactions. The geometry of the 9,10-dihydroanthracene system is a significant factor in the orientation of substituents and their subsequent biological activity. worktribe.com Modifications can be introduced on the aromatic rings or at the 9- and 10-positions of the central ring.

One primary method for accessing the core structure involves the Diels-Alder reaction between an anthracene (B1667546) derivative and a suitable dienophile. blogspot.comjksus.org For instance, the reaction of 9-substituted anthracenes with various dienophiles can yield a range of cycloadducts. jksus.org This approach allows for the introduction of substituents at the bridgehead positions or on the newly formed bridged ring.

Further diversification can be achieved by direct substitution on the aromatic rings of the dihydroanthracene scaffold. Electrophilic aromatic substitution reactions, though potentially complex due to the presence of multiple reactive sites, can be employed to introduce a variety of functional groups. The nature and position of these substituents can influence the electronic properties and steric profile of the molecule. For example, the synthesis of various 9,10-disubstituted anthracenes can be achieved, which can then be reduced to the corresponding dihydroanthracene derivatives. worktribe.com

Research into the hydrocracking of anthracene over catalysts has provided insights into the stability and reactivity of the dihydroanthracene ring system, which can inform synthetic strategies. acs.org The relative ease of hydride transfer and potential for ring-opening reactions under certain conditions must be considered during the design and synthesis of new analogs. acs.org

Table 1: Examples of Dihydroanthracene Ring Modifications

Modification TypePosition(s)Example ReactionPotential Substituents
Aromatic SubstitutionC1-C8Friedel-Crafts AcylationAcetyl, Halogen
Bridgehead SubstitutionC9, C10Alkylation of AnthroneAlkyl, Aryl groups
CycloadditionC9, C10Diels-Alder ReactionFused rings, Bridged systems

Diversification of the Aminoalkyl Side Chain

The 2-aminopropyl side chain at the 9-position is a critical component for modification, as the primary amine provides a versatile chemical handle for diversification. Standard synthetic transformations can be applied to generate a library of analogs with varied properties.

N-Alkylation and N-Arylation: The primary amine can be converted to secondary or tertiary amines through reactions with alkyl or aryl halides. Reductive amination with aldehydes or ketones is another effective method for introducing a wide range of substituents.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields amides. The nature of the acyl group can be varied extensively, from simple alkyl chains to complex heterocyclic moieties.

Sulfonamide Formation: Treatment with sulfonyl chlorides provides sulfonamides, which can alter the electronic and hydrogen-bonding characteristics of the side chain.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the corresponding ureas and thioureas, introducing additional hydrogen bond donors and acceptors.

The synthesis of related amino-anthracene-9,10-dione derivatives highlights methods for introducing and modifying amino side chains on the anthracene scaffold, which are applicable to the dihydroanthracene series. researchgate.net These studies often involve multi-step sequences to build the desired side chain before or after the formation of the core ring system. researchgate.net

Table 2: Potential Modifications of the Aminoalkyl Side Chain

Reaction TypeReagent ClassResulting Functional Group
N-AlkylationAlkyl HalideSecondary/Tertiary Amine
Reductive AminationAldehyde/KetoneSecondary/Tertiary Amine
N-AcylationAcyl ChlorideAmide
SulfonylationSulfonyl ChlorideSulfonamide
Urea FormationIsocyanateUrea

Synthesis of Bridged and Spirocyclic Dihydroanthracene Derivatives

Introducing conformational constraints through the formation of bridged or spirocyclic systems can lead to analogs with enhanced receptor selectivity and metabolic stability. The Diels-Alder reaction is a powerful tool for creating bridged structures, often referred to as ethanoanthracenes. nih.govresearchgate.net The reaction of an anthracene diene with a dienophile installs a new ring across the 9- and 10-positions. nih.gov For example, the reaction of 9-(2-nitrovinyl)anthracene (B1206571) with maleimides or other dienophiles generates complex 9,10-dihydro-9,10-ethanoanthracene (B1295376) scaffolds. nih.gov

The synthesis of homologues of related drugs has been achieved via [4+2] cycloaddition to create propano-bridged dihydroanthracene systems. mdpi.com These multi-step synthetic routes demonstrate the feasibility of constructing elaborate tetracyclic frameworks based on the dihydroanthracene core. mdpi.com The synthesis of the first bridged 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivatives further illustrates the creation of strained, redox-active cyclophanes by forming bridges across the C9 and C10 positions. rsc.org

The synthesis of spirocyclic derivatives is less commonly reported but can be envisioned through intramolecular cyclization reactions where the side chain at C9 attacks a functionalized position on one of the aromatic rings. Alternatively, reactions involving the C9 position itself could lead to spirocyclic systems if an appropriate bifunctional reagent is used.

Development of Prodrugs and Biologically Reversible Derivatives (Mechanistic Aspects)

Prodrug strategies can be employed to overcome challenges such as poor solubility, limited permeability across biological barriers, or rapid metabolism. nih.gov Prodrugs are inactive derivatives that undergo enzymatic or chemical transformation in vivo to release the active parent compound. nih.gov For 9-(2-Aminopropyl)-9,10-dihydroanthracene, the primary amine is the most logical site for prodrug modification.

Mechanistically, several types of bioreversible linkages can be formed at the primary amine:

Amide/Carbamate Prodrugs: Acylation of the amine with an amino acid or a promoiety that is a substrate for endogenous enzymes (e.g., esterases, peptidases) can create a prodrug. For instance, an L-amino acid conjugate could be a substrate for aminopeptidases, leading to site-specific release.

Phosphate Prodrugs: While less common for amines, N-phosphoramidate structures can be designed to undergo hydrolysis to release the parent amine.

Schiff Base (Imine) Prodrugs: Condensation with an aldehyde or ketone can form an imine linkage. The stability of the imine can be tuned, and it can undergo hydrolysis under physiological pH conditions to regenerate the amine and the corresponding carbonyl compound.

The key principle is that the linkage must be stable enough to allow for delivery but labile enough to be cleaved efficiently in the target biological compartment to release the active drug. nih.gov The choice of the promoiety is critical and is often guided by the desire to exploit specific enzymes or transporters. nih.gov For example, a promoiety that is a substrate for a high-capacity transporter can enhance absorption. nih.gov

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Separation and Purity (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for the separation of "9-(2-Aminopropyl)-9,10-dihydroanthracene" from complex mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques suited for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like "this compound". The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For the analysis of anthracene (B1667546) derivatives, reverse-phase HPLC is commonly employed. sielc.compharmjournal.ruresearchgate.net In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.compharmjournal.ru The dihydroanthracene core of the molecule provides chromophores that allow for sensitive detection using a UV detector. pharmjournal.ruresearchgate.net For enhanced sensitivity and selectivity, a fluorescence detector can be utilized, as anthracene derivatives often exhibit native fluorescence. tecnofrom.com The presence of the basic aminopropyl group may require the addition of a small amount of an acid, such as phosphoric acid or formic acid, to the mobile phase to ensure good peak shape by preventing interaction with residual silanols on the stationary phase. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. While highly effective for volatile compounds, the analysis of primary amines like "this compound" by GC can be challenging due to their polarity and tendency to adsorb to the stationary phase, leading to poor peak shape and tailing. researchgate.netdntb.gov.ua

To overcome these issues, derivatization of the primary amino group is typically required. researchgate.netnih.govresearchgate.net This process involves a chemical reaction to convert the polar amine into a less polar and more volatile derivative. Common derivatizing agents for amines include acylating agents like pentafluoropropionic anhydride (B1165640) (PFPA) or silylating agents. nih.govresearchgate.netmdpi.com The resulting derivatives are more amenable to GC separation and provide characteristic mass spectra that aid in identification. The mass spectrometer fragments the derivatized molecule in a reproducible manner, yielding a unique fingerprint that can be used for structural confirmation.

Table 1: Illustrative Chromatographic Conditions for the Analysis of this compound

Technique Parameter Illustrative Condition Rationale/Reference
HPLC Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Common for nonpolar to moderately polar compounds. sielc.comresearchgate.net
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient elution)Provides good separation for anthracene derivatives and improves peak shape for the amine. sielc.compharmjournal.ru
Detection UV at ~254 nm or Fluorescence (Ex/Em specific to anthracene)The anthracene moiety absorbs UV light and is often fluorescent. pharmjournal.rutecnofrom.com
GC-MS Derivatization Pentafluoropropionic anhydride (PFPA)Increases volatility and thermal stability of the primary amine. nih.govresearchgate.net
Column Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)Suitable for a wide range of derivatized compounds.
Injector Temp. 250-280 °CEnsures efficient volatilization of the derivative.
Oven Program Temperature gradient (e.g., 100°C to 300°C)Optimizes separation of the analyte from other components.
MS Detection Electron Ionization (EI) with full scan or Selected Ion Monitoring (SIM)Provides structural information and allows for sensitive quantification.

Isotopic Labeling for Mechanistic Studies (e.g., Deuterium (B1214612) Labeling for H-transfer)

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. By replacing one or more atoms in a molecule with their heavier, stable isotopes, researchers can trace the fate of these atoms through a chemical transformation. Deuterium (²H or D), a stable isotope of hydrogen, is frequently used in mechanistic studies involving hydrogen transfer reactions. nih.govnsf.goviitd.ac.in

In the context of "this compound," deuterium labeling can be instrumental in studying potential hydrogen transfer processes. The two hydrogen atoms at the 9- and 10-positions of the dihydroanthracene ring are of particular interest. The transfer of a hydride ion (H⁻) or a hydrogen atom (H•) from this moiety is a plausible step in certain chemical or biochemical reactions.

By synthesizing a deuterated analog of the compound, for example, "9-(2-Aminopropyl)-9,10-dideuterio-9,10-dihydroanthracene," researchers can investigate the kinetic isotope effect (KIE). The KIE is the ratio of the rate of reaction of the light (protio) isotopologue to the rate of the heavy (deuterio) isotopologue (kH/kD). nih.goviitd.ac.infu-berlin.de A primary KIE significantly greater than 1 indicates that the C-H (or C-D) bond is being broken in the rate-determining step of the reaction. nih.govnih.gov The magnitude of the KIE can provide insights into the transition state of the reaction. nih.govnsf.gov

For instance, if "this compound" were to act as a hydrogen donor in a reaction, a large primary deuterium KIE would be expected upon deuteration at the 9- and 10-positions. Conversely, a KIE near 1 would suggest that C-H bond cleavage is not involved in the slowest step of the reaction.

Table 2: Application of Deuterium Labeling in Mechanistic Studies of this compound

Research Question Labeling Strategy Analytical Approach Expected Outcome and Interpretation
Is C-H bond cleavage at the 9- or 10-position rate-determining?Synthesize 9,10-dideuterio-9-(2-aminopropyl)-9,10-dihydroanthracene.Measure and compare the reaction rates of the labeled and unlabeled compound.A significant primary kinetic isotope effect (kH/kD > 2) would support C-H bond cleavage in the rate-determining step. nih.govnih.gov
Does the aminopropyl side chain participate in hydrogen transfer?Synthesize analogs with deuterium labels on the aminopropyl chain.Perform kinetic studies and analyze product distribution.Absence of a significant KIE would suggest the side chain is not directly involved in rate-determining H-transfer.
Elucidating reaction pathways.Use deuterium-labeled reactants and analyze the products by mass spectrometry.Determine the position of the deuterium atoms in the product molecules.Tracing the path of the deuterium label can distinguish between different possible reaction mechanisms.

Application in In Vitro Enzymatic Stability and Metabolite Identification Research (Excluding Clinical Metabolism)

Understanding the metabolic fate of a compound is crucial in many areas of research. In vitro enzymatic stability and metabolite identification studies provide valuable information on how a compound may be biotransformed by enzymes, typically those found in the liver. nih.govnih.govnih.gov These studies are often conducted in the early stages of research to predict a compound's metabolic liabilities. nih.govwuxiapptec.com

Enzymatic Stability Assays

The enzymatic stability of "this compound" can be assessed by incubating the compound with liver fractions, such as liver microsomes or S9 fractions. wuxiapptec.commdpi.comsemanticscholar.org These preparations contain a variety of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.govmdpi.com The assay measures the rate of disappearance of the parent compound over time. wuxiapptec.com A high rate of disappearance suggests that the compound is rapidly metabolized and has low enzymatic stability. The analysis of the remaining parent compound at various time points is typically performed by LC-MS/MS for its high sensitivity and selectivity.

Metabolite Identification

Identifying the products of enzymatic reactions, or metabolites, is key to understanding the biotransformation pathways of a compound. mdpi.commdpi.com Following incubation with liver fractions, the reaction mixture is analyzed, usually by high-resolution LC-MS/MS. By comparing the mass spectra of the samples with a control (incubation without the necessary cofactors), potential metabolites can be detected. The mass shift from the parent compound can suggest the type of metabolic reaction that has occurred (e.g., a +16 Da shift often indicates hydroxylation). Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite, and the fragmentation pattern is compared to that of the parent compound to propose the site of modification.

For "this compound," potential metabolic transformations could include hydroxylation of the anthracene rings, N-dealkylation of the aminopropyl side chain, or oxidation of the amino group.

Table 3: In Vitro Metabolic Studies of this compound

Study Type Methodology Potential Findings for this compound Analytical Technique
Enzymatic Stability Incubation with human or rat liver microsomes. wuxiapptec.comsemanticscholar.orgDetermination of the intrinsic clearance and half-life of the parent compound.LC-MS/MS quantification of the parent compound over time.
Metabolite Identification Incubation with liver S9 fraction or hepatocytes followed by analysis. mdpi.comsemanticscholar.orgIdentification of Phase I metabolites (e.g., hydroxylated, N-dealkylated, or N-oxidized products) and Phase II metabolites (e.g., glucuronide or sulfate (B86663) conjugates).High-Resolution LC-MS/MS for detection and structural elucidation of metabolites.
Reaction Phenotyping Incubation with a panel of specific recombinant human CYP enzymes.Identification of the specific CYP isoforms responsible for the metabolism of the compound.LC-MS/MS to measure the rate of metabolism by each enzyme.

Future Directions in the Academic Research of 9 2 Aminopropyl 9,10 Dihydroanthracene

Design of Novel Analogs with Enhanced Receptor Selectivity and Affinity

The development of novel analogs of 9-(2-Aminopropyl)-9,10-dihydroanthracene with fine-tuned receptor binding profiles is a primary avenue for future research. The existing body of work on AMDA demonstrates that the tricyclic dihydroanthracene core is a privileged scaffold for interacting with aminergic G-protein coupled receptors (GPCRs), particularly the serotonin (B10506) 5-HT2A receptor, where it acts as an antagonist. wikipedia.org Future research should systematically explore the structure-activity relationships (SAR) of the this compound core to enhance both affinity and selectivity for specific receptor subtypes.

Key areas for analog design include:

Substitution on the Aromatic Rings: The introduction of various substituents (e.g., methoxy (B1213986), halogen, alkyl groups) on the aromatic rings of the dihydroanthracene nucleus can significantly impact receptor affinity and selectivity. For instance, studies on methoxy-substituted AMDA derivatives have shown that the position of the substituent dramatically alters binding affinity at the 5-HT2A receptor. nih.gov A systematic exploration of different substitution patterns on the aminopropyl derivative could lead to analogs with enhanced selectivity for other 5-HT receptor subtypes or even other classes of GPCRs.

Modification of the Aminopropyl Side Chain: The length, stereochemistry, and substitution on the aminopropyl side chain are critical determinants of receptor interaction. The difference between an aminomethyl (as in AMDA) and an aminopropyl group can already influence the compound's flexibility and orientation within the receptor binding pocket. Further modifications, such as N-alkylation, N-arylation, or the introduction of cyclic constraints, could yield analogs with improved properties.

Conformational Constraint: The geometry of the dihydroanthracene ring system, specifically the fold angle between the two aromatic moieties, is crucial for optimal receptor affinity. nih.gov The synthesis of conformationally constrained analogs, where the relative orientation of the aromatic rings is fixed, could provide valuable insights into the bioactive conformation and lead to the design of more potent and selective ligands.

A representative selection of AMDA analogs and their reported receptor affinities are presented in the table below, highlighting the potential for SAR exploration.

Compound/AnalogReceptor TargetBinding Affinity (Ki, nM)
9-Aminomethyl-9,10-dihydroanthracene (B3062311) (AMDA)5-HT2A9.5 - 21
3-Methoxy-AMDA5-HT2AHigh Affinity
1-Methoxy-AMDA5-HT2ALow Affinity
2-Methoxy-AMDA5-HT2ALow Affinity
4-Methoxy-AMDA5-HT2AModerate Affinity

Data sourced from studies on AMDA and its derivatives. The exact Ki values for the methoxy analogs were presented as a trend. nih.gov

Deeper Understanding of Ligand-Receptor Binding Kinetics (on/off rates)

Beyond simple binding affinity (Ki or Kd), the kinetic parameters of ligand-receptor interactions, namely the association rate constant (kon) and the dissociation rate constant (koff), are increasingly recognized as critical determinants of a drug's in vivo efficacy and duration of action. acs.orgnih.gov For this compound and its future analogs, a detailed investigation into their binding kinetics at target receptors is a crucial research direction.

The residence time of a ligand at its receptor, which is the reciprocal of the off-rate (1/koff), can be a more accurate predictor of therapeutic effect than binding affinity alone. acs.org A longer residence time can lead to a more sustained pharmacological response. Future studies should employ advanced techniques such as surface plasmon resonance (SPR) or radioligand binding assays with kinetic analysis to determine the on- and off-rates for a series of this compound analogs. researchgate.net

Understanding these kinetic parameters will allow for the rational design of compounds with tailored pharmacokinetic and pharmacodynamic profiles. For example, for certain therapeutic applications, a fast on-rate and a slow off-rate might be desirable to achieve rapid and sustained receptor modulation.

Elucidation of Signal Transduction Pathways at a Molecular Level

While AMDA is known to be a 5-HT2A receptor antagonist, the precise molecular mechanisms underlying its antagonism and the downstream signaling pathways it modulates are not fully elucidated. Future research should aim to dissect the signal transduction cascades affected by this compound and its analogs.

This involves moving beyond simple binding assays to functional assays that can probe different aspects of receptor signaling. Key research questions include:

G-protein versus β-arrestin signaling: Does the compound exhibit biased agonism, preferentially activating G-protein-dependent or β-arrestin-dependent signaling pathways? Techniques like BRET (Bioluminescence Resonance Energy Transfer) can be employed to study these interactions. researchgate.net

Modulation of downstream effectors: How does the binding of these compounds affect the activity of downstream signaling molecules such as phospholipase C (for Gq-coupled receptors like 5-HT2A), adenylyl cyclase, and various protein kinases?

Allosteric modulation: Could these compounds act as allosteric modulators, binding to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand and modulating its affinity or efficacy?

A deeper understanding of the signal transduction pathways will be instrumental in predicting the therapeutic effects and potential side effects of this class of compounds.

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient, scalable, and environmentally friendly synthetic routes to this compound and its analogs is a critical enabling step for further research and potential therapeutic development. While classical methods like the Friedel-Crafts reaction have been used for the synthesis of the anthracene (B1667546) scaffold, modern synthetic chemistry offers a plethora of new possibilities. beilstein-journals.orgnih.gov

Future research in this area should focus on:

Modern Catalytic Methods: The exploration of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and C-H activation strategies could provide more efficient and modular routes to substituted dihydroanthracene cores. frontiersin.orgresearchgate.net

Asymmetric Synthesis: The development of stereoselective synthetic methods to access enantiomerically pure forms of this compound is essential, as different enantiomers are likely to exhibit distinct pharmacological properties.

Green Chemistry Approaches: The implementation of sustainable synthetic practices, such as the use of greener solvents, catalyst- and solvent-free reaction conditions, and maximizing atom economy, should be a priority. tandfonline.com For instance, Diels-Alder reactions to form related succinimide (B58015) derivatives have been achieved using solvent-free grinding methods. tandfonline.com

The table below summarizes some modern synthetic approaches applicable to anthracene derivatives.

Synthetic MethodDescriptionPotential Advantages
Metal-catalyzed cross-couplingFormation of C-C and C-N bonds to build the scaffold and introduce substituents.High efficiency, modularity, and broad substrate scope.
C-H ActivationDirect functionalization of C-H bonds, avoiding pre-functionalized starting materials.Increased atom and step economy.
Asymmetric CatalysisEnantioselective synthesis of chiral molecules.Access to single enantiomers with potentially improved therapeutic profiles.
Green Chemistry TechniquesUse of non-toxic solvents, renewable starting materials, and energy-efficient processes.Reduced environmental impact and increased safety.

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, advanced computational methods can provide deep insights into its interactions with target receptors and guide the design of novel analogs. While initial studies on AMDA have utilized homology modeling and ligand docking, the field of computational chemistry has advanced significantly. nih.gov

Future computational research should leverage:

Molecular Dynamics (MD) Simulations: Long-scale MD simulations can provide a dynamic picture of the ligand-receptor complex, revealing the stability of binding modes, the role of water molecules, and potential allosteric communication pathways within the receptor.

Free Energy Calculations: Methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be used to accurately predict the binding affinities of novel analogs before their synthesis, thereby prioritizing the most promising candidates.

Machine Learning and AI: The application of machine learning algorithms to QSAR (Quantitative Structure-Activity Relationship) studies can help to identify complex patterns in the data and build predictive models for receptor affinity and selectivity.

Enhanced Sampling Techniques: Methods like metadynamics and weighted ensemble simulation can be used to explore the entire binding and unbinding process, providing insights into the kinetics of ligand-receptor interactions. nih.gov

By integrating these advanced computational methodologies with experimental validation, the design-synthesis-test-analyze cycle can be significantly accelerated, leading to a more rapid development of novel and effective therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the primary synthetic routes for 9-(2-Aminopropyl)-9,10-dihydroanthracene, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves alkylation or deprotonation strategies:

  • Deprotonation-Alkylation : Deprotonation of 9,10-dihydroanthracene generates a monoanion intermediate, which reacts with electrophiles like 3-bromopropylamine to introduce the aminopropyl group. This method requires strict anhydrous conditions and is monitored via 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm regioselectivity .
  • Halogenation Pathways : Alkyl halides (e.g., methyl iodide) react with anthracene anions to form dihydroanthracene derivatives. Steric hindrance in bulky electrophiles (e.g., tert-butyl bromide) may lead to degradation products, necessitating chromatographic purification .
  • Intermediate Characterization : Key intermediates like 9-(3-bromopropyl)-9,10-dihydroanthracene are validated using NMR coupling constants (e.g., J=6HzJ = 6 \, \text{Hz} for Ar-CH-Ar protons) and elemental analysis .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound and its derivatives?

Methodological Answer:

  • 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR : Essential for confirming substitution patterns. For example, aromatic protons (Ar-H) exhibit distinct doublets (J=8HzJ = 8 \, \text{Hz}) in derivatives, while alkyl chain protons show triplet splitting (J=6HzJ = 6 \, \text{Hz}) .
  • UV-Vis Spectroscopy : Used to study electronic transitions in substituted derivatives. Methoxy-substituted analogues show absorption peaks at 320–350 nm in CHCl3_3, correlating with conjugation effects .
  • IR Spectroscopy : Identifies functional groups (e.g., NH2_2 stretches at ~3400 cm1^{-1}) in amino-substituted derivatives .

Q. What safety protocols are mandated for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), N95 respirators, and chemical-resistant lab coats are required to prevent dermal/ocular exposure .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers. The compound is classified as a UN 9 hazardous material (environmentally hazardous solid) for transport .
  • Spill Management : Use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent dispersion. Contaminated waste must be incinerated in EPA-approved facilities .

Advanced Research Questions

Q. How can researchers overcome challenges in separating this compound from planar analogues like anthracene?

Methodological Answer:

  • Chromatographic Limitations : Traditional TLC/column chromatography fail due to identical RfR_f values in common solvents (e.g., hexane/ethyl acetate) .
  • Host-Guest Chemistry : Aqueous Pd6_6 interlocked cages selectively bind planar anthracene via π\pi-stacking, leaving non-planar dihydroanthracene derivatives unbound. This achieves >95% purity post-separation .
  • Oxidative Differentiation : Molecular oxygen with activated carbon promoters (e.g., Darco KB) selectively aromatizes dihydroanthracene to anthracene, enabling separation via solubility differences .

Q. What mechanistic insights explain the 5-HT2A_{2A}2A​ receptor antagonism of aminopropyl-dihydroanthracene derivatives?

Methodological Answer:

  • Binding Mode Analysis : Molecular docking studies reveal that the aminopropyl side chain forms hydrogen bonds with Ser239 and hydrophobic interactions with Phe234 in the 5-HT2A_{2A} receptor’s orthosteric site .
  • Pharmacophore Mapping : The dihydroanthracene core’s rigidity and amine group’s orientation are critical for antagonism. Modifying the alkyl chain length reduces affinity (e.g., n-hexyl substitution decreases KiK_i by 10-fold) .
  • In Vivo Validation : Radioligand displacement assays using 3H^{3}\text{H}-ketanserin confirm competitive inhibition, with IC50_{50} values <100 nM for high-affinity derivatives .

Q. How do reaction conditions influence regioselectivity in alkylation of 9,10-dihydroanthracene derivatives?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize carbocation intermediates, favoring 9-position alkylation. Non-polar solvents (e.g., toluene) lead to mixed 9- and 10-substitution .
  • Electrophile Bulk : Sterically hindered electrophiles (e.g., tert-butyl bromide) result in retro-alkylation, producing mono-substituted byproducts. Smaller electrophiles (e.g., methyl iodide) achieve >90% di-substitution .
  • Temperature Control : Reactions at −78°C minimize side reactions, while room temperature accelerates degradation of unstable intermediates .

Q. What catalytic applications utilize this compound in hydrogen transfer reactions?

Methodological Answer:

  • Hydrogen Donor : The compound acts as a H2_2 surrogate in transfer hydrogenation of fullerenes (C60_{60}/C70_{70}) under [7H]-benzanthrone catalysis, achieving >80% conversion at 120°C .
  • Oxidative Aromatization : In the presence of activated carbon and O2_2, the dihydroanthracene core is oxidized to anthracene, a model reaction for studying radical intermediates in PAH transformations .
  • Mechanistic Studies : Kinetic isotope effects (kH/kD=2.1k_H/k_D = 2.1) confirm rate-limiting H-abstraction steps in dehydrogenation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.